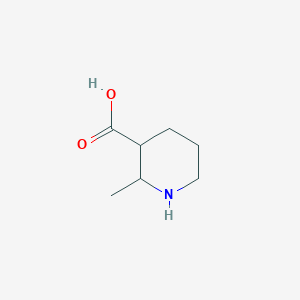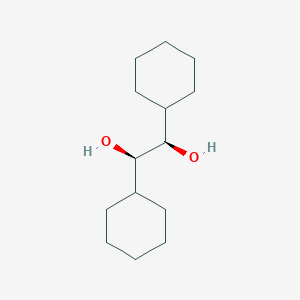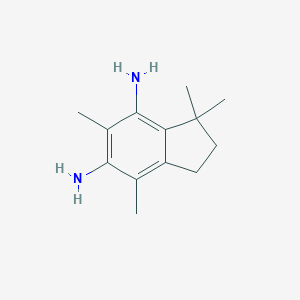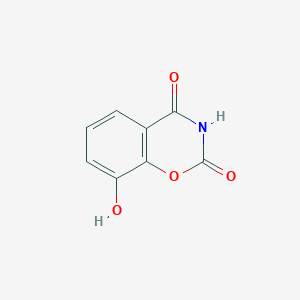
Benadrostin
Overview
Description
Benadrostin is a compound known for its inhibitory effects on poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in DNA repair and apoptosis. It was first isolated from the culture broth of the microorganism Streptomyces flavovirens. The structure of this compound is defined as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione .
Mechanism of Action
Target of Action
Benadrostin primarily targets Poly (ADP-ribose) Polymerase (PARP) . PARP is a chromatin-bound enzyme that synthesizes a protein-bound homopolymer, poly(ADP-ribose), from nicotinamide adenine dinucleotide (NAD). Various nuclear proteins, including histones and non-histone proteins, have been reported as acceptors of this polymer .
Mode of Action
This compound acts as an inhibitor of PARP . It competes with the substrate, leading to the inhibition of the enzyme . This inhibition disrupts the normal function of PARP, affecting various cellular processes.
Biochemical Pathways
The inhibition of PARP by this compound affects the poly(ADP-ribose) biosynthesis pathway . This pathway is crucial for efficient DNA repair . By inhibiting PARP, this compound disrupts the normal functioning of this pathway, leading to changes in cellular activities.
Pharmacokinetics
It’s known that this compound was discovered in the fermentation broth of streptomyces flavovirens mh499-ot1 . It was purified by chromatography followed by solvent extraction and then isolated .
Result of Action
The inhibition of PARP by this compound has been shown to interfere with apoptosis, or programmed cell death . Specifically, it has been found to inhibit apoptosis of HL-60 cells induced by 5-azacytidine . This suggests that this compound may have significant effects on cellular survival and death processes.
Biochemical Analysis
Biochemical Properties
Benadrostin plays a significant role in biochemical reactions as it acts as an inhibitor of poly (ADP-ribose) synthetase . This enzyme is involved in DNA repair and programmed cell death, thus this compound’s interaction with it can have profound effects on cellular processes .
Cellular Effects
The effects of this compound on cells are primarily through its inhibition of poly (ADP-ribose) synthetase . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the enzyme poly (ADP-ribose) synthetase, leading to its inhibition . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound is derived from actinomycetes, which are known for their stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the function of poly (ADP-ribose) synthetase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benadrostin is typically produced through microbial fermentation. The microorganism Streptomyces flavovirens is cultured in a medium containing glucose, soluble starch, meat extract, dried yeast, potassium dihydrogen phosphate, sodium chloride, calcium carbonate, and magnesium sulfate. The fermentation is carried out at 28°C for six days under shaking conditions. After fermentation, the supernatant and mycelium are separated by centrifugation .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation using bioreactors. The culture broth is subjected to solvent extraction, followed by chromatographic purification to isolate this compound. The compound is then crystallized to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions
Benadrostin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Benadrostin has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of poly(adenosine diphosphate-ribose) polymerase.
Biology: Investigated for its role in apoptosis and DNA repair mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit poly(adenosine diphosphate-ribose) polymerase.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in research
Comparison with Similar Compounds
Similar Compounds
Benzamide: Another inhibitor of poly(adenosine diphosphate-ribose) polymerase with a different structure.
Nicotinamide: A compound that also inhibits poly(adenosine diphosphate-ribose) polymerase but with lower potency compared to benadrostin.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit poly(adenosine diphosphate-ribose) polymerase with high potency. Its ability to induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-hydroxy-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIRLGRTNUTGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151728 | |
| Record name | Benadrostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117241-60-8 | |
| Record name | Benadrostin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benadrostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Benadrostin and what is its mechanism of action?
A1: this compound is a natural product isolated from the bacterium Streptomyces flavovirens. [, ] It acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, ] While its exact mechanism is not fully elucidated in the provided research, it's known to be competitive with the substrate, meaning it likely binds to the enzyme's active site, preventing the binding of its natural substrate and inhibiting its activity. []
Q2: What is the structure of this compound and what is its molecular formula and weight?
A2: this compound is characterized as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. [] Its molecular formula is C8H5NO4. [] Based on this formula, its molecular weight can be calculated to be 179.13 g/mol.
Q3: Has this compound demonstrated any promising biological activities?
A3: Research indicates that this compound can interfere with apoptosis (programmed cell death) in HL-60 cells induced by 5-azacytidine. [, ] It has also shown potential in suppressing antibody responses in lupus-prone MRL/Mp-1pr/1pr mice, suggesting a possible therapeutic avenue for systemic lupus erythematosus and preventing fetal loss. [, ]
Q4: Are there any other known natural sources of this compound besides Streptomyces flavovirens?
A4: Yes, besides Streptomyces flavovirens, this compound has also been isolated from a terrestrial Streptomyces sp. (Ank75) and a marine-derived actinomycete strain USF-TC31. [, ] This highlights the potential for discovering this compound analogs from various microbial sources.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A5: While specific analytical methods used for this compound are not detailed in the provided abstracts, structural elucidation typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] Quantification likely utilizes chromatographic methods such as High-Performance Liquid Chromatography (HPLC), potentially coupled with detectors like UV or MS, depending on the desired sensitivity and selectivity.
Q6: Are there any known derivatives of this compound?
A6: Yes, at least one derivative of this compound has been identified – RK-144171. [] This compound was isolated from Streptomyces sp. RK88-1441. The existence of derivatives suggests the possibility of modifying the this compound structure to improve its pharmacological properties or explore structure-activity relationships.
Q7: Are there any known compounds with similar biological activity to this compound?
A7: Yes, 2-methyl-4[3H]-quinazolinone, produced by the bacterium Bacillus cereus BMH225-mF1, has also been identified as an inhibitor of poly(ADP-ribose) synthetase. [] This suggests that different chemical scaffolds can exhibit similar inhibitory activity against this enzyme, opening up avenues for discovering new PARP inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




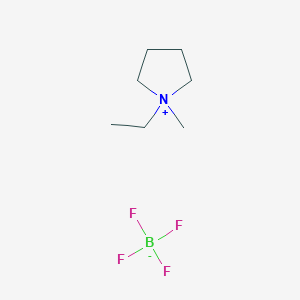
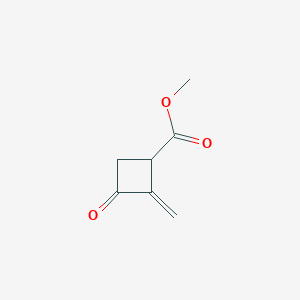
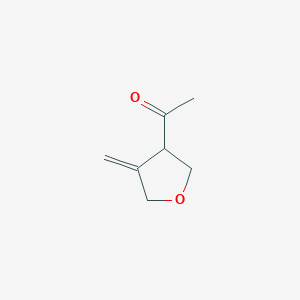
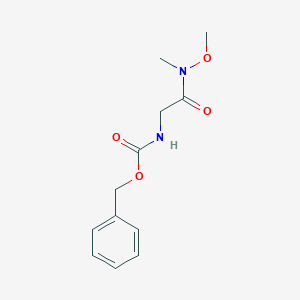
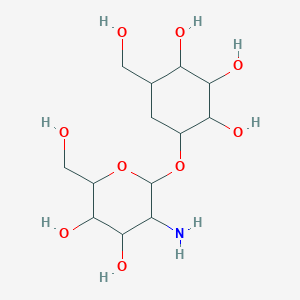
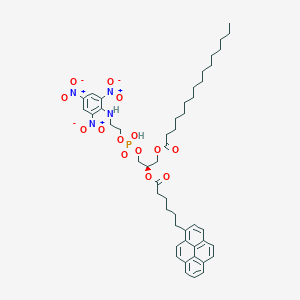
![1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene](/img/structure/B37879.png)
